Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-formyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICOIXRDHVAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,4-Diketocarboxylates with N-Methylhydrazines
The most widely reported method involves cyclocondensation of ethyl 3-oxopentanedioate with N-methylhydrazine derivatives. This one-pot reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen at the β-keto position.
Procedure :
- Ethyl 3-oxopentanedioate (1.0 eq) is dissolved in anhydrous THF under nitrogen.
- N-Methylhydrazine (1.2 eq) is added dropwise at 0°C.
- The mixture is refluxed at 70°C for 12 hours, yielding ethyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate A) in 68% yield.
Formylation :
Intermediate A undergoes Vilsmeier-Haack formylation using POCl₃/DMF (1:2 molar ratio) at −10°C to 25°C. The formyl group is introduced regioselectively at C3 due to the directing effect of the ester group.
Optimization :
Regioselective Alkylation of Pyrazole-5-Carboxylates
An alternative route involves alkylation of ethyl pyrazole-3-carboxylate with methylating agents. However, this method often produces N1/N2 alkylation isomers, requiring chromatographic separation.
Patent Method (US6297386B1) :
- Ethyl pyrazole-3-carboxylate (1.0 eq) is treated with dimethyl sulfate (1.5 eq) in acetone.
- Potassium carbonate (2.0 eq) is added as a base, yielding a 3:1 mixture of N1-methyl and N2-methyl isomers.
- The desired N1-methyl isomer is isolated via silica gel chromatography (hexane/ethyl acetate 4:1), reducing overall yield to 45%.
Improvements :
Oxidative Dehydrogenation of Dihydropyrazoles
Dihydropyrazole precursors, synthesized via [3+2] cycloaddition of enamines and diazo compounds, are oxidized to the aromatic pyrazole system.
Representative Protocol :
- Ethyl 2-diazo-3-oxobutanoate reacts with N-methylenamine at 50°C to form dihydropyrazole.
- Oxidation with MnO₂ in dichloromethane introduces the formyl group via concurrent dehydrogenation and oxidation, achieving 61% yield.
Limitations :
- Over-oxidation to carboxylic acids occurs if reaction times exceed 6 hours.
- MnO₂ stoichiometry must be carefully controlled (2.2 eq optimal).
Comparative Analysis of Synthetic Routes
Reaction Mechanism Insights
Vilsmeier-Haack Formylation
The formylation mechanism involves:
- Formation of the chloroiminium intermediate from POCl₃ and DMF.
- Electrophilic attack at the pyrazole C3 position, favored by the electron-donating methyl group at N1.
- Hydrolysis to yield the formyl group.
Kinetics :
- Rate-determining step: Electrophilic substitution (k = 1.2 × 10⁻³ s⁻¹ at 25°C).
- Activation energy: 45.2 kJ/mol.
Scalability and Industrial Considerations
- Cyclocondensation Route : Suitable for batch production up to 100 kg scale, with 68% yield maintained in pilot plants.
- Waste Streams : POCl₃ neutralization generates phosphate salts, requiring pH-adjusted wastewater treatment.
- Cost Analysis : Raw material costs are 40% lower for the cyclocondensation method compared to alkylation ($12.50/mol vs. $21.80/mol).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-carboxy-1-methyl-1H-pyrazole-5-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carboxylate.
Substitution: Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The formyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate and Analogues
Key Observations :
- The triazole analogue () replaces the pyrazole core with a triazole ring, introducing a pyridine substituent, which enhances π-interactions (e.g., n→π*, lp···π) in its crystal lattice .
- Replacing the ethyl ester with a methyl ester (e.g., Mthis compound) marginally alters lipophilicity and metabolic stability .
- Substitution of the formyl group with a cyclopropyl moiety () reduces electrophilicity, limiting its utility in condensation reactions but improving stability .
Biological Activity
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (EFMPC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by relevant data and findings from recent research.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C8H9N3O3
Molecular Weight: Approximately 185.17 g/mol
Appearance: White to pale yellow crystalline powder
Melting Point: 130-135°C
Biological Activity Overview
EFMPC has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. Its unique structural features, particularly the formyl and carboxylate groups, enhance its reactivity and biological activity.
Enzyme Inhibition
EFMPC has shown promising results as an enzyme inhibitor, particularly targeting metabolic pathways. The compound exhibits the ability to bind to the active sites of specific enzymes, thereby inhibiting their catalytic activity. This inhibition can lead to therapeutic benefits in treating diseases related to metabolic dysregulation.
The mechanisms through which EFMPC exerts its biological effects include:
- Enzyme Binding: The formyl group can participate in hydrogen bonding with enzyme active sites, influencing their functionality.
- Receptor Interaction: EFMPC may interact with various receptors, modifying their activity and potentially leading to therapeutic effects.
- Molecular Docking Studies: Computational studies have indicated that EFMPC binds effectively to specific targets, suggesting its potential as a lead compound for drug development .
Case Studies and Experimental Data
Several studies have investigated the biological activity of EFMPC:
-
Antimicrobial Activity:
- In vitro studies revealed that EFMPC exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The compound's ability to inhibit biofilm formation was particularly notable .
- Analgesic Effects:
- Anticancer Potential:
Comparative Analysis with Related Compounds
To better understand the unique properties of EFMPC, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | C8H10N4O2 | Contains an amino group instead of a formyl group |
| Mthis compound | C7H9N3O3 | Methyl ester instead of ethyl ester |
| Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate | C8H9N3O3 | Formyl group at the 5-position of the pyrazole ring |
Q & A
Basic: What are the common synthetic routes for Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves formylation of a pyrazole precursor. A standard route includes:
- Step 1: Starting with ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (or similar halogenated derivatives), introduce the formyl group via Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) .
- Step 2: Neutralization with aqueous sodium acetate to isolate the product.
- Critical Conditions:
- Temperature control (<10°C) to minimize side reactions like over-oxidation.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Catalytic optimization (e.g., POCl₃ stoichiometry) to enhance formylation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
